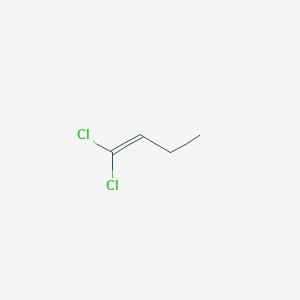
Dichlorobutene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichlorobutene, also known as this compound, is a useful research compound. Its molecular formula is C4H6Cl2 and its molecular weight is 124.99 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis Intermediate
Hexamethylenediamine Production
Trans-1,4-dichlorobutene is primarily used as an intermediate in the synthesis of hexamethylenediamine (HMDA). The chlorination process converts 1,3-butadiene into dichlorobutene, which is then further processed to yield HMDA, a critical component in the manufacture of nylon and other polymers .
Chloroprene Synthesis
Another major application of this compound is in the production of chloroprene, a monomer used to create neoprene rubber. Chloroprene is synthesized from trans-1,4-dichlorobutene through dehydrochlorination reactions . This process highlights the compound's role as a precursor for materials with diverse applications in automotive and construction industries.
Polymerization Processes
This compound can undergo polymerization to form various copolymers. For example, copolymers of 2,3-dichloro-1,3-butadiene with chloroprene have been documented, leading to materials with enhanced properties suitable for specific applications like adhesives and coatings .
Environmental Applications
Photocatalytic Oxidation Studies
Research has explored the photocatalytic oxidation of dichlorobutenes under gas-phase conditions using titanium dioxide (TiO2) catalysts. These studies indicate potential applications in environmental remediation, specifically targeting chlorinated hydrocarbons in air pollution control .
Case Study: Synthesis of Meso-1,2,3,4-Tetrachlorobutane
A notable study demonstrated the chlorination of trans-1,4-dichloro-2-butene to produce meso-1,2,3,4-tetrachlorobutane. The reaction achieved nearly quantitative yields under optimized conditions (temperature control and catalyst presence), showcasing the efficiency of this compound as a starting material for further chemical transformations .
Trans-1,4-dichlorobutene has been evaluated for its carcinogenic potential. Studies indicate low incidences of local sarcomas in experimental animals; however, it has not been classified as a human carcinogen due to insufficient evidence . Safety protocols should be observed when handling this compound due to its toxicological profile.
Propriétés
Numéro CAS |
17219-58-8 |
|---|---|
Formule moléculaire |
C4H6Cl2 |
Poids moléculaire |
124.99 g/mol |
Nom IUPAC |
1,1-dichlorobut-1-ene |
InChI |
InChI=1S/C4H6Cl2/c1-2-3-4(5)6/h3H,2H2,1H3 |
Clé InChI |
UAZUEJTXWAXSMA-UHFFFAOYSA-N |
SMILES |
CCC=C(Cl)Cl |
SMILES canonique |
CCC=C(Cl)Cl |
Synonymes |
1,1-Dichloro-1-butene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















